N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide
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Overview
Description
N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide: is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group, a quinazolinone moiety, and a benzamide group. It has shown potential in various biological applications, particularly in the inhibition of enzymes related to neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized to introduce the benzyl and benzamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzyl and benzamide groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of benzyl or benzamide derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, preventing these enzymes from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate the symptoms of neurodegenerative diseases . Molecular docking studies have shown that the compound interacts with key amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide can be compared with other similar compounds, such as:
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives: These compounds also inhibit acetylcholinesterase and butyrylcholinesterase but have different structural features that may affect their potency and selectivity.
Quinazolinone derivatives: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological properties and make it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H19N3O2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-benzyl-4-[(4-oxoquinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C23H19N3O2/c27-22(24-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)15-26-16-25-21-9-5-4-8-20(21)23(26)28/h1-13,16H,14-15H2,(H,24,27) |
InChI Key |
ASCYNERBDBGTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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